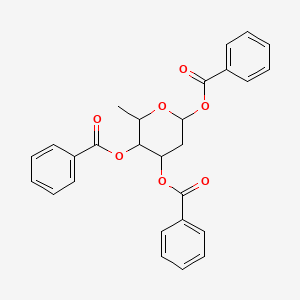

D-Digitoxose Tribenzoate

CAS No.:

Cat. No.: VC16194315

Molecular Formula: C27H24O7

Molecular Weight: 460.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H24O7 |

|---|---|

| Molecular Weight | 460.5 g/mol |

| IUPAC Name | (3,6-dibenzoyloxy-2-methyloxan-4-yl) benzoate |

| Standard InChI | InChI=1S/C27H24O7/c1-18-24(34-27(30)21-15-9-4-10-16-21)22(32-25(28)19-11-5-2-6-12-19)17-23(31-18)33-26(29)20-13-7-3-8-14-20/h2-16,18,22-24H,17H2,1H3 |

| Standard InChI Key | CDXDAWWGDXHJNN-UHFFFAOYSA-N |

| Canonical SMILES | CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Identification

D-Digitoxose Tribenzoate is formally designated as [(3R,6S)-3,6-dibenzoyloxy-2-methyloxan-4-yl] benzoate, with the molecular formula C₂₇H₂₄O₇ and a molecular weight of 460.482 g/mol . Its IUPAC name reflects the stereochemistry of the benzoyl-protected hydroxyl groups on the hexopyranose ring. Key identifiers include:

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 104652-04-2 | |

| PubChem CID | 156588280 | |

| SMILES | CC1C(C(CC(O1)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 | |

| InChIKey | HNKXXOKDADJQAI-VEXUSMLFSA-N |

The compound’s structure features a 2,6-dideoxyhexose backbone with benzoyl groups at the 3, 4, and 6 positions, conferring steric hindrance and stability .

Stereochemical and Physicochemical Properties

The β-D-ribo configuration of the sugar moiety ensures compatibility with enzymatic glycosylation processes, while the benzoyl groups enhance solubility in organic solvents such as dichloromethane or tetrahydrofuran. Computational models predict a melting point above 150°C due to intermolecular π-π stacking between aromatic rings .

Synthesis and Reaction Mechanisms

Synthetic Pathways

D-Digitoxose Tribenzoate is synthesized through sequential benzoylation of D-Digitoxose, derived from the acid hydrolysis of digitoxin . The process involves:

-

Protection of Hydroxyl Groups: D-Digitoxose reacts with benzoyl chloride in anhydrous pyridine, selectively esterifying the 3, 4, and 6 hydroxyl groups.

-

Purification: Chromatographic techniques isolate the tribenzoate derivative, with yields exceeding 70% under optimized conditions.

Critical parameters include temperature control (0–5°C to prevent side reactions) and stoichiometric excess of benzoyl chloride (3.2 equiv).

Reactivity and Functionalization

The benzoyl groups temporarily deactivate the sugar’s hydroxyls, enabling selective modifications at the 2-position. For example, nucleophilic substitution with alkyl halides proceeds efficiently in dimethylformamide at 60°C, yielding ether derivatives. Deprotection via alkaline hydrolysis regenerates free hydroxyl groups for downstream glycosylation.

Applications in Organic Synthesis

Glycoside Intermediate

D-Digitoxose Tribenzoate is pivotal in synthesizing cardiac glycosides like digoxin. Its benzoylated form facilitates coupling with aglycones (e.g., digitoxigenin) via Koenigs-Knorr reactions, mediated by silver triflate. This strategy improves yield compared to unprotected digitoxose, which suffers from poor regioselectivity.

Medicinal Chemistry Probes

Researchers utilize the compound to explore structure-activity relationships in Na+/K+-ATPase inhibition. For instance, replacing benzoyl groups with acetyl or p-nitrobenzoyl moieties alters binding affinity to cardiac receptors .

Biological Relevance of Digitoxose

Role in Cardiac Glycosides

Digitoxose, the parent sugar, is essential for the pharmacodynamic activity of digitoxin. By inhibiting Na+/K+-ATPase, digitoxin increases intracellular Ca²⁺ in cardiomyocytes, enhancing contractility . The tribenzoate derivative’s stability allows precise delivery of digitoxose to target tissues in prodrug formulations.

Implications in Diabetes Research

Digitoxose inhibits glucose-stimulated insulin release in pancreatic β-cells, a phenomenon attributed to its modulation of KATP channels. This finding positions D-Digitoxose Tribenzoate as a scaffold for developing antidiabetic agents that regulate insulin secretion without inducing hypoglycemia.

Recent Advances and Future Directions

Enzymatic Glycosylation

Recent studies exploit glycosyltransferases to attach D-Digitoxose Tribenzoate to non-natural aglycones, generating analogs with improved oral bioavailability. For example, coupling with steroid derivatives yielded compounds 3x more potent than digoxin in vitro.

Drug Delivery Systems

Nanoparticle formulations incorporating D-Digitoxose Tribenzoate demonstrate targeted delivery to myocardial tissue, reducing off-target toxicity in animal models. Future work may focus on optimizing biodistribution using PEGylated carriers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume